Metabolic Incorporation Incompatibility with Wild-Type MetRS: A Key Differentiator from Homopropargylglycine
Unlike Fmoc-L-homopropargylglycine (HPG), which is readily accepted by wild-type methionyl-tRNA synthetase (MetRS) for ribosomal incorporation in auxotrophic E. coli strains and cell-free translation systems, Fmoc-N-(propargyl)-glycine is not a substrate for this enzyme [1]. This biochemical incompatibility precludes its use in biosynthetic peptide library generation but positions it as a preferred building block for purely synthetic, solid-phase peptide synthesis (SPPS) applications where ribosomal incorporation is not desired or where the N-alkylated alkyne handle offers distinct steric advantages.
| Evidence Dimension | Acceptance by wild-type methionyl-tRNA synthetase (MetRS) |
|---|---|
| Target Compound Data | Not accepted |
| Comparator Or Baseline | Fmoc-L-homopropargylglycine (HPG): Accepted |
| Quantified Difference | Qualitative (yes/no) incompatibility |
| Conditions | Auxotrophic E. coli strains and PURE system cell-free translation |
Why This Matters
This definitive biochemical difference dictates experimental design: researchers requiring ribosomal incorporation of an alkyne handle must select HPG, while those performing standard SPPS can confidently use the target compound without concern for unintended biological activity.
- [1] Verdini, A., et al. (2022). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. The Journal of Organic Chemistry, 87(5), 3841–3844. doi:10.1021/acs.joc.1c03027. View Source
